molecular formula C17H24N2O3 B3018679 N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide CAS No. 1808335-64-9

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide

Cat. No. B3018679
CAS RN: 1808335-64-9
M. Wt: 304.39
InChI Key: FHCMQDHVXQGLHS-UHFFFAOYSA-N
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Description

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide is a synthetic compound that has been developed for scientific research purposes. It is a member of the spirocyclic class of compounds and has shown potential for use in various biochemical and physiological studies.

Mechanism of Action

The exact mechanism of action of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation. It has also been shown to inhibit the activity of certain proteases, which are involved in the breakdown of proteins in the body.
Biochemical and Physiological Effects:
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as modulate the immune system. It has also been shown to have neuroprotective effects and inhibit the growth of certain microorganisms.

Advantages and Limitations for Lab Experiments

One advantage of using N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide in lab experiments is its potential as a tool for studying various biological processes. Its ability to inhibit certain enzymes and signaling pathways makes it a useful tool for studying these processes. However, one limitation is its potential toxicity, which must be taken into account when conducting experiments.

Future Directions

There are several future directions for research involving N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide. One direction is to further study its potential as an antitumor agent and its ability to modulate the immune system. Another direction is to study its potential as a neuroprotective agent and its ability to inhibit the growth of certain microorganisms. Additionally, further studies could be conducted to better understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide involves several steps. The starting material is bicyclo[4.1.0]hept-2-ene-7-carboxylic acid, which is reacted with 1,3-dioxan-5-ylmethylamine to form the corresponding amide. This amide is then subjected to a spirocyclization reaction with cyanogen bromide to form the spirocyclic compound. The final step involves the addition of a cyano group to the spirocyclic compound, resulting in N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide.

Scientific Research Applications

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide has shown potential for use in various scientific research applications. It has been studied for its potential as an antitumor agent, as well as its ability to modulate the immune system. It has also been studied for its potential as a neuroprotective agent and its ability to inhibit the growth of certain microorganisms.

properties

IUPAC Name

N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c18-11-16(5-7-17(8-6-16)21-9-10-22-17)19-15(20)14-12-3-1-2-4-13(12)14/h12-14H,1-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCMQDHVXQGLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NC3(CCC4(CC3)OCCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide

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